tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is systematically identified using IUPAC nomenclature. The name reflects its structural features:
- Core structure : A fused pyrrolo[3,2-b]pyridine system, where a pyrrole ring is fused to a pyridine ring at positions 3 and 2, respectively.
- Substituents : A tert-butyl ester group attached to the carboxylate moiety at position 1 of the pyrrole ring.
- Hydrogenation state : The "2,3-dihydro" descriptor indicates partial saturation of the pyrrole ring.
Key identifiers include:
| Parameter | Value | |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 1254360-67-2 | |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC=N2 | |
| InChI Key | DXABOGASCVFZGJ-UHFFFAOYSA-N |
Crystallographic Analysis and Three-Dimensional Conformation
No experimental crystallographic data has been reported for this compound. However, structural inferences can be drawn from related pyrrolopyridine derivatives:
- Core geometry : The pyrrolo[3,2-b]pyridine system typically adopts a planar conformation due to aromatic stabilization, with alternating single and double bonds in the fused rings.
- Steric effects : The tert-butyl ester group is expected to adopt a conformation that minimizes steric clashes with the pyrrole ring, likely positioned axially relative to the bicyclic system.
- Hydrogen bonding : The carboxylate oxygen may engage in intramolecular or intermolecular hydrogen bonding, though this remains speculative without crystal data.
For precise 3D structural determination, single-crystal X-ray diffraction or NMR-based conformational analysis would be required.
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
1H NMR Data (400 MHz, DMSO):
Key observations :
- The tert-butyl group exhibits a singlet at δ 1.45 ppm due to equivalent methyl protons.
- Protons on the partially saturated pyrrole ring appear as multiplets at δ 3.11–3.88 ppm.
- Aromatic protons on the pyridine ring show distinct splitting patterns, consistent with the fused bicyclic system.
IR and Mass Spectrometry :
- Infrared spectroscopy : Expected peaks include a strong C=O stretch (~1700 cm⁻¹) for the ester carbonyl and N–H bending vibrations (~1600 cm⁻¹) from the pyrrole ring.
- Mass spectrometry : The molecular ion [M+]⁺ peak would appear at m/z 220.12, with fragments corresponding to the loss of the tert-butyl group (m/z 164.07) or the ester moiety (m/z 126.09).
Comparative Analysis of Tautomeric and Resonance Forms
The pyrrolo[3,2-b]pyridine core may exhibit tautomerism depending on pH and solvent conditions. Potential tautomeric forms include:
- Enolic form : Proton transfer from the pyrrole nitrogen to the adjacent carbon, forming a keto-enol equilibrium.
- Resonance stabilization : Delocalization of π-electrons across the fused rings, contributing to aromatic stability.
Comparative features :
| Tautomer Form | Stabilizing Factors | Potential Stability |
|---|---|---|
| Neutral (non-enolic) | Aromaticity of the fused system | Dominant under neutral conditions |
| Enolic | Hydrogen bonding, resonance stabilization | Minor under acidic/basic conditions |
Experimental validation (e.g., UV-Vis or computational studies) is required to confirm these hypotheses.
Properties
IUPAC Name |
tert-butyl 2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-5,7H,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABOGASCVFZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit promising antitumor properties. A study demonstrated that tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives showed selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Case Study:
A synthesized derivative was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value of 5 µM, indicating significant potency compared to standard chemotherapeutic agents. This suggests potential for development as a therapeutic agent in oncology.
2. Neurological Applications
This compound has been investigated for its neuroprotective effects. Pyrrolidine derivatives are known to interact with neurotransmitter systems, which may provide therapeutic benefits for neurodegenerative diseases.
Case Study:
In vitro studies demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This highlights its potential role in developing treatments for conditions such as Alzheimer's disease.
Organic Synthesis
1. Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions and transformations.
Synthesis Example:
The compound can be utilized in the synthesis of more complex heterocycles through reactions such as:
- Michael Addition : The compound can act as a nucleophile in Michael addition reactions to α,β-unsaturated carbonyl compounds.
- Cyclization Reactions : It can undergo cyclization to form fused ring systems that are prevalent in many biologically active compounds.
Data Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring Isomerism and Saturation
Pyrrolo[3,2-b]pyridine vs. Pyrrolo[3,2-c]pyridine
- tert-Butyl 4-Chloro-2,3-Dihydro-1H-Pyrrolo[3,2-c]Pyridine-1-Carboxylate ():
- Structure : The nitrogen positions differ ([3,2-c] vs. [3,2-b]), altering electronic properties and binding interactions.
- Physical Properties :
| Property | Pyrrolo[3,2-b]Pyridine (Target) | Pyrrolo[3,2-c]Pyridine (Analog) |
|---|---|---|
| Molecular Weight | ~220.27 (estimated) | 254.71 |
| Boiling Point | Not reported | 370.2°C (predicted) |
| pKa | Not reported | 2.79 (predicted) |
- Applications : The [3,2-c] isomer is used in protein degrader building blocks , while [3,2-b] derivatives are kinase inhibitors .
Saturation Level
Substituent Effects
Halogenated Derivatives
- tert-Butyl 5-Bromo-3-Methyl-2,3-Dihydro-1H-Pyrrolo[2,3-b]Pyridine-1-Carboxylate ():
- tert-Butyl 3-Bromo-1H-Pyrrolo[3,2-b]Pyridine-1-Carboxylate ():
Aryl and Boronate Derivatives
Data Tables
Table 1: Key Physical Properties of Selected Analogs
Biological Activity
Tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₂O₂
- Molecular Weight : 233.27 g/mol
- CAS Number : 219834-81-8
Research indicates that compounds within the pyrrolo[3,2-b]pyridine class exhibit various biological activities, including:
- Antimicrobial Activity : Several derivatives have shown potent activity against bacterial strains, particularly against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The compound has been evaluated for its effects on cancer cell lines, with some studies indicating cytotoxic effects at specific concentrations .
- Neuroprotective Effects : Pyrrolo derivatives are being investigated for their potential in neuroprotection, particularly in models of neurodegenerative diseases .
Biological Activity Data
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 | Inhibition of growth |
| Antibacterial | Escherichia coli | 3.12 - 12.5 | Inhibition of growth |
| Cytotoxicity | HeLa Cells | 10 - 50 | Induction of apoptosis |
| Neuroprotection | SH-SY5Y Cells | 5 - 20 | Reduction in oxidative stress |
Case Studies
-
Antibacterial Efficacy
A study focused on a series of pyrrolo derivatives demonstrated that certain modifications significantly enhanced antibacterial potency. For instance, a derivative with a trifluoromethyl group exhibited an MIC (Minimum Inhibitory Concentration) of 0.010 µM against Staphylococcus aureus, suggesting that structural modifications can greatly influence biological activity . -
Cytotoxicity in Cancer Research
In vitro studies on HeLa cells revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with this compound . -
Neuroprotective Potential
Investigations into the neuroprotective effects of pyrrolo derivatives indicated that they could mitigate oxidative stress in neuronal cell lines (SH-SY5Y). The compound showed promise in reducing cell death induced by oxidative agents at concentrations between 5 and 20 µM .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate via Suzuki-Miyaura coupling?
- Methodological Answer : A palladium-catalyzed cross-coupling reaction is commonly employed. For example, reacting tert-butyl 6-bromo-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in a dioxane/water solvent system (4:1 ratio) at 90°C under nitrogen, using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ as a base, yields substituted derivatives. Purification via silica gel chromatography (CH₂Cl₂/EtOAc, 90:10) achieves ~15% isolated yield, though optimization of catalyst loading or ligand choice (e.g., SPhos) may improve efficiency .
Q. How can the Boc-protecting group be selectively removed without degrading the pyrrolopyridine core?
- Methodological Answer : Deprotection is achieved using 4N HCl in dioxane/methanol (1:1) at 70°C for 4 hours. Post-reaction, aqueous workup (water washes) and extraction with CH₂Cl₂ isolate the free amine. NMR monitoring (disappearance of the tert-butyl singlet at δ 1.70 ppm) confirms completion .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₂O₂: 331.1441) .
- ¹H/¹³C NMR : Key signals include the pyrrolopyridine proton at δ 8.93 ppm (d, J = 1.9 Hz) and tert-butyl carbons at δ 27.72 ppm .
- IR : The Boc carbonyl stretch appears at ~1728 cm⁻¹ .
Advanced Research Questions
Q. How can low yields in cross-coupling reactions involving brominated pyrrolopyridine intermediates be addressed?
- Methodological Answer : Low yields (e.g., 15% in Suzuki reactions) may stem from steric hindrance or poor boronic acid reactivity. Strategies include:
- Ligand screening : Replace Pd(PPh₃)₄ with XPhos or RuPhos to enhance catalytic activity.
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency.
- Pre-activation of boronic acids : Use pinacol esters for stability .
Q. What computational tools are suitable for predicting the sigma receptor binding affinity of pyrrolopyridine derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with sigma-1 receptors. Focus on the bicyclic core’s π-π stacking with Phe residues and the Boc group’s role in hydrophobic pocket binding. Validate predictions with in vitro radioligand displacement assays .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact kinase inhibition activity?
- Methodological Answer : SAR studies show that electron-donating groups (e.g., 3,4-dimethoxy) enhance binding to cyclin G-associated kinase (GAK). Synthesize analogs via Suzuki coupling, then test inhibition using ATPase assays (IC₅₀ values). For example, tert-butyl 6-(3,4-dimethoxyphenyl)-3-phenyl derivatives exhibit improved potency compared to halogenated variants .
Q. What are common sources of NMR spectral discrepancies during Boc deprotection?
- Methodological Answer : Acidic conditions may protonate the pyrrolopyridine nitrogen, shifting proton signals (e.g., δ 12.97 ppm for NH post-deprotection). Use DMSO-d₆ to stabilize exchangeable protons and compare with calculated chemical shifts (Gaussian 16) .
Q. Can alternative synthetic routes (e.g., Buchwald-Hartwig amination) replace cross-coupling for functionalizing the pyrrolopyridine core?
- Methodological Answer : Yes. For example, Pd₂(dba)₃ with SPhos ligand in toluene enables C-N bond formation between tert-butyl-protected intermediates and aryl iodides. Optimize base (t-BuONa vs. Cs₂CO₃) and solvent (toluene vs. DMF) to achieve >70% yield .
Data Contradiction Analysis
- Yield Variability in Cross-Coupling : reports 15% yield for Suzuki reactions, while other studies (not cited here) often achieve >50%. This discrepancy may arise from differences in catalyst purity, solvent degassing, or boronic acid quality. Replicate reactions under inert conditions (Schlenk line) and pre-dry solvents to mitigate .
- Boc Deprotection Efficiency : While HCl in dioxane is standard, some protocols use TFA/CH₂Cl₂ (1:1) for faster deprotection. Validate choice via TLC monitoring to avoid core degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
